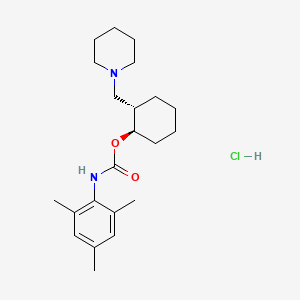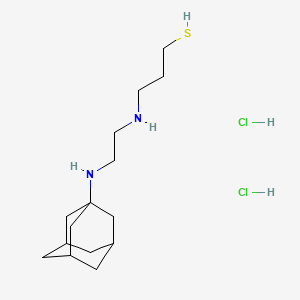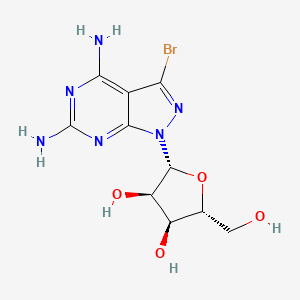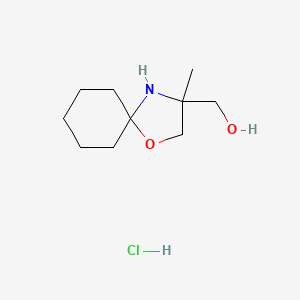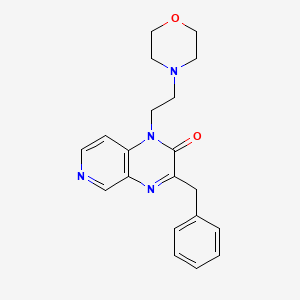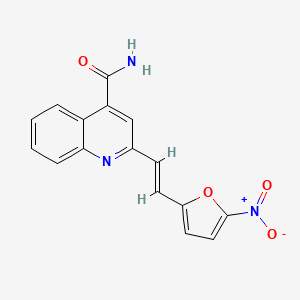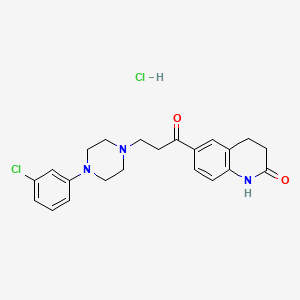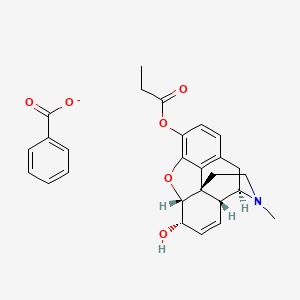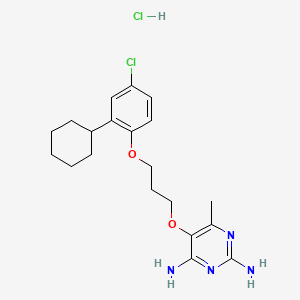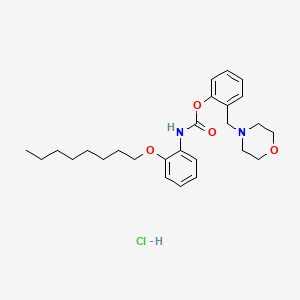
Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is a complex organic compound with the molecular formula C21H34N2O4·HCl It is known for its unique structure, which includes an octyloxy group and a morpholinylmethyl group attached to a phenyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride typically involves the reaction of 2-(octyloxy)phenyl isocyanate with 2-(4-morpholinylmethyl)phenol in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted esters. These products can be further utilized in different applications or as intermediates in more complex syntheses.
Scientific Research Applications
Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-piperidinylmethyl)phenyl ester
Uniqueness
Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its octyloxy and morpholinylmethyl groups contribute to its solubility, reactivity, and potential biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
130533-80-1 |
|---|---|
Molecular Formula |
C26H37ClN2O4 |
Molecular Weight |
477.0 g/mol |
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl] N-(2-octoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-2-3-4-5-6-11-18-31-25-15-10-8-13-23(25)27-26(29)32-24-14-9-7-12-22(24)21-28-16-19-30-20-17-28;/h7-10,12-15H,2-6,11,16-21H2,1H3,(H,27,29);1H |
InChI Key |
OWZWECOAXWTZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1NC(=O)OC2=CC=CC=C2CN3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


